3-Chloro-1,2,4-triazine
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Overview
Description
3-Chloro-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are characterized by a six-membered ring containing three nitrogen atoms. The presence of a chlorine atom at the third position of the triazine ring makes this compound a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1,2,4-triazine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction typically occurs in the presence of a base such as sodium carbonate and a solvent like dioxane or water . Another method involves the cyclization of appropriate precursors, such as 3-R-5-chloro-1,2,4-triazoles, under thermal conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using cyanuric chloride as a starting material. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2,4-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with suitable electrophiles.
Cyclization: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or water.
Electrophilic Addition: Electrophiles such as halogens or acids under controlled conditions.
Cyclization: Thermal conditions or the presence of catalysts to facilitate ring closure.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Electrophilic Addition: Addition products with electrophiles attached to the triazine ring.
Cyclization: Complex heterocyclic compounds with fused ring systems.
Scientific Research Applications
3-Chloro-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.
Biology: Employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms, commonly used in the production of herbicides.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative with two methoxy groups and one chlorine atom, used in organic synthesis.
1,3,5-Triazine: The parent compound of the triazine family, used as a building block in various chemical syntheses.
Uniqueness of 3-Chloro-1,2,4-triazine
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of a chlorine atom at the third position allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3/c4-3-5-1-2-6-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMBBCLKBYLHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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